2-Pyridinesulfonamide, 3-acetyl-
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Overview
Description
2-Pyridinesulfonamide, 3-acetyl- is a chemical compound with the molecular formula C7H8N2O3S. It is a derivative of pyridine, a nitrogen-containing heterocycle, and features both sulfonamide and acetyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinesulfonamide, 3-acetyl- typically involves the introduction of the sulfonamide and acetyl groups onto a pyridine ring. One common method is the reaction of pyridine-3-sulfonamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinesulfonamide, 3-acetyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-Pyridinesulfonamide, 3-acetyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyridinesulfonamide, 3-acetyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Pyridine-3-sulfonamide: A closely related compound with similar biological activities.
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Another derivative with potential anticancer properties.
Uniqueness: 2-Pyridinesulfonamide, 3-acetyl- is unique due to the presence of both sulfonamide and acetyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8N2O3S |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
3-acetylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H8N2O3S/c1-5(10)6-3-2-4-9-7(6)13(8,11)12/h2-4H,1H3,(H2,8,11,12) |
InChI Key |
ADRWHRTUPBOSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
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